REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[CH3:7][O:8][C:9]([C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1)=[O:10]>>[OH:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][C:15]([C:14]1[CH:18]=[CH:19][C:11]([C:9]([O:8][CH3:7])=[O:10])=[CH:12][CH:13]=1)=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCNC(=O)C1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |